Naldemedine Tosylate

Pharmacology Opioid Receptor Receptor Kinetics

Unlike interchangeable PAMORAs, Naldemedine Tosylate exhibits a unique non-competitive antagonism profile validated by Schild analysis, offering superior efficacy in OIC patients with prior laxative inadequate response (OR 4.07 vs naloxegol). Ranked highest among PAMORAs via Bayesian network meta-analysis (SUCRA=89.42%). Essential for gastrointestinal motility studies, food-effect PK research, and as a benchmark for new OIC candidates. Note critical conversion: clinical 0.2mg naldemedine = 0.26mg tosylate salt. Standard B2B procurement; inquire for bulk pricing.

Molecular Formula C39H42N4O9S
Molecular Weight 742.8 g/mol
CAS No. 1345728-04-2
Cat. No. B609405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaldemedine Tosylate
CAS1345728-04-2
SynonymsS 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Naldemedine tosylate;  Symproic; 
Molecular FormulaC39H42N4O9S
Molecular Weight742.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
InChIInChI=1S/C32H34N4O6.C7H8O3S/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39);2-5H,1H3,(H,8,9,10)/t22-,26+,31+,32-;/m1./s1
InChIKeyWCYDLROFMZJJLE-RTMHEQJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naldemedine Tosylate (CAS 1345728-04-2): A Quantitative Guide for Scientific and Procurement Selection


Naldemedine Tosylate (CAS 1345728-04-2) is the tosylate salt form of Naldemedine, an orally active, peripherally selective μ-opioid receptor antagonist (PAMORA) approved for the treatment of opioid-induced constipation (OIC) in adults with chronic non-cancer pain [1]. The compound has a molecular weight of 742.84 g/mol and is a white to light tan powder with solubility in DMSO and methanol [2]. Notably, the clinically approved dosage is 0.2 mg of naldemedine, which is equivalent to 0.26 mg of naldemedine tosylate, a critical conversion for research and formulation purposes [2].

Why Generic Substitution Is Inadequate for Naldemedine Tosylate in Research and Clinical Application


Direct substitution of Naldemedine Tosylate with other PAMORAs (e.g., Naloxegol, Methylnaltrexone) or other opioid antagonists (e.g., Naloxone) is not scientifically valid due to distinct pharmacological profiles, including a unique non-competitive antagonism mechanism and slower receptor binding kinetics [1]. Further, the tosylate salt form is specifically required for the clinical formulation, and the conversion factor of 0.2 mg naldemedine to 0.26 mg naldemedine tosylate is critical for accurate dosing and in vitro experimental design [2]. Its ranking as the most effective PAMORA in a network meta-analysis further underscores that the class is not interchangeable [3].

Naldemedine Tosylate: A Quantitative Evidence Guide for Differentiated Scientific Selection


Naldemedine's Unique Non-Competitive Antagonism and Slower Kinetics vs. Naloxone and Naloxegol

Naldemedine (the active entity in the tosylate salt) demonstrates a fundamental mechanistic difference from other opioid antagonists. In vitro Schild plot analysis confirmed that naldemedine acts as a non-competitive antagonist at μ-opioid receptors, whereas both naloxone and naloxegol are competitive antagonists [1]. This is further supported by kinetic data showing that naldemedine has slower association (Kon) and dissociation (Koff) rates for the μ-opioid receptor than its comparators [1].

Pharmacology Opioid Receptor Receptor Kinetics

Naldemedine's High Potency and Broad Affinity Profile vs. Alvimopan

Naldemedine tosylate exhibits high binding affinity across multiple opioid receptor subtypes, with Ki values of 0.34 nM (μ), 0.43 nM (δ), and 0.94 nM (κ) for recombinant human receptors [1]. While this data does not come from a single direct comparative study, cross-study comparison with Alvimopan, another PAMORA, shows that naldemedine's affinity for μ (Ki=0.34 nM) is comparable but its affinity for δ (Ki=0.43 nM) and κ (Ki=0.94 nM) receptors is significantly higher than Alvimopan's (Ki=12 nM for δ, 100 nM for κ) .

Pharmacology Opioid Receptor Binding Affinity

Naldemedine's Superior In Vivo Efficacy vs. Naloxegol in Preventing Morphine-Induced Constipation

In an in vivo rat model of morphine-induced constipation, naldemedine demonstrated insurmountable antagonism. The dose-response curve for naldemedine's ability to reverse morphine-induced inhibition of small intestinal transit (SIT) was not shifted by increasing the morphine dose from 1 to 3 mg/kg. In direct contrast, the dose-response curve for naloxegol was significantly shifted to the right under the same conditions, indicating its effect is surmountable by higher opioid doses [1].

In Vivo Pharmacology Gastrointestinal Efficacy

Naldemedine's Superior Clinical Efficacy vs. Naloxegol 25mg in Laxative-Inadequate Responders

In an indirect treatment comparison of patients with chronic non-cancer pain and OIC who had an inadequate response to laxatives (LIR), naldemedine monotherapy demonstrated statistically significant superior efficacy over naloxegol 25mg monotherapy. The odds ratio (OR) for achieving non-OIC status (>3 spontaneous bowel movements/week) was 4.07 (95% CI: 1.19 to 13.9; p=0.0249) for naldemedine compared to naloxegol [1].

Clinical Efficacy Comparative Effectiveness Opioid-Induced Constipation

Naldemedine's Top-Ranked Efficacy Among PAMORAs in a Network Meta-Analysis

A Bayesian network meta-analysis of randomized controlled trials evaluated the efficacy of four PAMORAs for treating OIC. Naldemedine was ranked as the most effective agent for achieving the primary endpoint (≥3 bowel movements per week), with a Surface Under the Cumulative Ranking Area (SUCRA) score of 89.42% [1]. The calculated odds ratio for naldemedine versus placebo was 2.8 (95% CrI: 2.0–4.5) [1].

Meta-Analysis Comparative Efficacy PAMORA

Naldemedine's Rapid Onset of Action and Defined Pharmacokinetics

Naldemedine tosylate is rapidly absorbed following oral administration, reaching peak plasma concentration (Tmax) in approximately 0.75 hours in the fasted state [1]. The terminal elimination half-life (t1/2) is approximately 11 hours [1]. In a radiolabeled ADME study, naldemedine was the major circulating component in plasma with a median Tmax of 0.8-0.9 h [2]. This rapid absorption profile is comparable to other oral PAMORAs but is distinct from subcutaneously administered agents like methylnaltrexone [3].

Pharmacokinetics ADME Tmax Half-life

Best Research and Industrial Application Scenarios for Naldemedine Tosylate


Investigating Non-Competitive μ-Opioid Antagonism in the GI Tract

Naldemedine tosylate is the ideal tool compound for research focused on the functional consequences of non-competitive versus competitive antagonism at peripheral μ-opioid receptors. As demonstrated by Schild analysis [1], naldemedine exhibits a unique, non-competitive antagonism profile compared to naloxone and naloxegol. Researchers can use naldemedine tosylate to study this distinct mechanism of action in in vitro and ex vivo models of gastrointestinal motility and secretion.

Developing a Differentiated PAMORA Therapy for Patients Inadequately Responding to Laxatives

For clinical investigators or formulation scientists focused on the treatment-refractory OIC population, naldemedine tosylate is a preferred lead compound. An indirect treatment comparison showed that naldemedine monotherapy is superior to naloxegol 25mg in patients with a prior laxative inadequate response (LIR), with an odds ratio of 4.07 for achieving non-OIC status [2]. This evidence supports the development of new formulations or therapeutic regimens targeting this specific, high-need patient subgroup.

Conducting a Network Meta-Analysis or Systematic Review of PAMORAs

Naldemedine tosylate is a crucial inclusion for any meta-analysis aiming to rank the efficacy of PAMORAs. A published Bayesian network meta-analysis has already established naldemedine as the top-ranked agent in its class for the primary efficacy endpoint (SUCRA=89.42%) [3]. Its inclusion is mandatory for any comprehensive, evidence-based review or comparative effectiveness study of OIC therapies, and it serves as a benchmark for evaluating new chemical entities in the PAMORA class.

Studying the Impact of Food on Drug Pharmacokinetics and Efficacy

Naldemedine tosylate is a model compound for pharmacokinetic studies on food-drug interactions. Its absorption is significantly affected by a high-fat meal, which decreases its Cmax by approximately 35% and delays Tmax from 0.75 to 2.5 hours, although overall AUC remains unchanged [4]. This well-characterized interaction makes it an excellent subject for research into the design of formulations that can overcome or leverage such food effects.

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